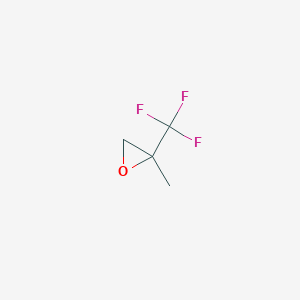

![molecular formula C27H44O2 B3327925 3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol CAS No. 39932-44-0](/img/structure/B3327925.png)

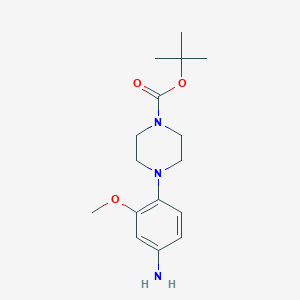

3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as vitamin D and derivatives . These are compounds containing a secosteroid backbone, usually secoergostane or secocholestane .

Molecular Structure Analysis

The molecular structure of this compound was elucidated by spectroscopic analysis, including high-resolution mass spectroscopy, and 1D and 2D NMR techniques . The HR-ESI (+)MS data revealed a pseudo-molecular ion consistent with the molecular formula C18H27NO5 .Physical and Chemical Properties Analysis

The compound is described as a colorless amorphous powder . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Transformations : Studies on the aromatization of hydrocarbons, as mentioned in research on platinum-alumina catalysts, indicate the potential for chemical compounds with complex structures to participate in or be the result of catalytic processes (Pines & Nogueira, 1981) Read more.

Pharmacological Studies and Drug Development : Compounds with intricate structures are often evaluated for their pharmacological properties. For example, research into the development of new anticancer drugs explores compounds for tumor specificity and reduced toxicity to healthy cells (Sugita et al., 2017) Read more.

Material Science and Organic Electronics : The development of materials for organic light-emitting diodes (OLEDs) involves the synthesis and application of organic compounds with specific electronic properties. The review on BODIPY-based materials for OLEDs exemplifies the relevance of chemical synthesis in creating novel materials for electronic applications (Squeo & Pasini, 2020) Read more.

Wirkmechanismus

Target of Action

It is known that similar compounds are often involved in interactions with various proteins or receptors within the body .

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other structurally related compounds, potentially leading to changes in cellular processes .

Biochemical Pathways

It is plausible that it may influence various metabolic or signaling pathways, given the structural complexity and potential for diverse interactions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

It is likely that its interaction with cellular targets leads to changes in cellular function or signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Biochemische Analyse

Biochemical Properties

The exact role of 3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol in biochemical reactions is not well-defined due to limited studies. As a derivative of vitamin D, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by its structural features, including the presence of hydroxyl groups and its complex ring structure .

Cellular Effects

Considering its structural similarity to vitamin D derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the indene ring system, followed by the addition of the cyclohexenol and the ethenyl group. The starting material for the synthesis is 6-hydroxy-6-methylhept-2-en-4-one, which is converted to the indene intermediate through a series of reactions. The indene intermediate is then reacted with the cyclohexenol and the ethenyl group to form the final compound.", "Starting Materials": [ "6-hydroxy-6-methylhept-2-en-4-one", "Sodium hydride", "Bromine", "Acetic acid", "Sodium hydroxide", "Methylcyclohexenone", "Aluminum chloride", "Methanol", "Ethylene glycol", "Sodium borohydride", "Sodium carbonate", "Benzyltriethylammonium chloride", "Palladium on carbon" ], "Reaction": [ "Step 1: Treatment of 6-hydroxy-6-methylhept-2-en-4-one with sodium hydride and bromine in acetic acid to form 2-bromo-6-hydroxy-6-methylheptan-4-one", "Step 2: Reaction of 2-bromo-6-hydroxy-6-methylheptan-4-one with sodium hydroxide to form 6-hydroxy-6-methylhept-2-en-4-one", "Step 3: Conversion of 6-hydroxy-6-methylhept-2-en-4-one to the indene intermediate through a series of reactions involving aluminum chloride, methanol, ethylene glycol, and sodium borohydride", "Step 4: Reaction of the indene intermediate with methylcyclohexenone in the presence of benzyltriethylammonium chloride and palladium on carbon to form the final compound, 3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol" ] } | |

CAS-Nummer |

39932-44-0 |

Molekularformel |

C27H44O2 |

Molekulargewicht |

400.6 g/mol |

IUPAC-Name |

(1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h9,11-12,20,23-25,28-29H,6-8,10,13-18H2,1-5H3/b12-11+/t20-,23+,24-,25+,27-/m1/s1 |

InChI-Schlüssel |

UVVWRMXOHIVZBN-RPAZCORHSA-N |

Isomerische SMILES |

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |

SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |

Kanonische SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3327908.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B3327916.png)

![5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B3327930.png)